Ala-Leu-Ala-Leu Daunorubicin Hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular formula of Ala-Leu-Ala-Leu Daunorubicin Hydrochloride is C45H62ClN5O14. The molecular weight is 932.45.Chemical Reactions Analysis
Daunorubicin, a component of Ala-Leu-Ala-Leu Daunorubicin Hydrochloride, is a cornerstone of the induction regimen for acute myeloid leukemia (AML). It has been seen to produce a complete remission rate of 40 to 50% when used as a single agent and 53 to 65% complete remission rate when used with cytarabine .Physical And Chemical Properties Analysis
The molecular formula of Ala-Leu-Ala-Leu Daunorubicin Hydrochloride is C45H62ClN5O14, and the molecular weight is 932.45. More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Anticancer Applications
Daunorubicin, a component of the compound, is one of the main anticancer tools used worldwide . It has high efficacy against various forms of cancer . However, it also has a spectrum of side effects, such as high toxicity for healthy cells, rapid accumulation in the body, and the development of multiple drug resistance of cancer cells .
Treatment of Acute Myeloid Leukemia (AML)
Recent advancements have been made in patients with AML, including the approval of daunorubicin and cytarabine liposomal for the treatment of adults with two poor risk types of AML: newly diagnosed therapy-related AML (t-AML) or AML with myelodysplasia-related changes (AML-MRC) .
Synthetic Approaches to Daunorubicin Derivatives
Synthetic approaches to daunorubicin derivatives containing azide and propargyl fragments have been developed . A series of phosphonate and bisphosphonate derivatives were obtained by the methods of click chemistry and by direct amidation .
Antiproliferative Properties
The obtained compounds show small cytotoxicity not higher than that of parent daunorubicin . This suggests potential applications in controlling the proliferation of certain cell types.
Chemical Modification for Reduced Side Effects
Work has been ongoing since the 1960s to chemically modify anthracyclines, like daunorubicin, to synthesize drugs free of the above disadvantages . Thousands of compounds have been obtained, and original synthetic approaches have been used .
Phosphorylated Derivatives
The preparation of phosphorylated derivatives of anthracyclines, which has been very poorly studied, is another area of interest . Only a dozen of such derivatives have been described, and modifications were mainly made to the least promising in terms of therapeutic response .
Mechanism of Action
Target of Action
Ala-Leu-Ala-Leu Daunorubicin Hydrochloride, also known as Daunorubicin, primarily targets DNA and topoisomerase II . DNA is the genetic material of cells, carrying the instructions for the development, functioning, growth, and reproduction of cells. Topoisomerase II is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle .
Mode of Action
Daunorubicin interacts with its targets through a couple of proposed mechanisms. It forms complexes with DNA by intercalation between base pairs . This intercalation distorts the DNA helix and subsequently interferes with the normal DNA replication and transcription processes, leading to the inhibition of protein synthesis and cell death . Additionally, Daunorubicin inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes .
Biochemical Pathways
The primary biochemical pathway affected by Daunorubicin is the DNA replication and transcription processes . By intercalating into DNA and inhibiting topoisomerase II, Daunorubicin disrupts these essential cellular processes, leading to cell death . The downstream effects include the inhibition of protein synthesis and induction of apoptosis .
Pharmacokinetics
It’s known that daunorubicin is administered intravenously , suggesting that it has direct access to the systemic circulation, bypassing the absorption phase typical of orally administered drugs.
Result of Action
The result of Daunorubicin’s action at the molecular and cellular level is the inhibition of DNA replication and transcription , leading to cell death . This makes it effective in the treatment of various types of leukemia, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and chronic myelogenous leukemia (CML) .
Future Directions
In patients with AML who are older than 60 years of age, escalation of the dose of daunorubicin to twice the conventional dose, with the entire dose administered in the first induction cycle, effects a more rapid response and a higher response rate than does the conventional dose, without additional toxic effects . This suggests potential future directions for the use of Daunorubicin, a component of Ala-Leu-Ala-Leu Daunorubicin Hydrochloride, in cancer treatment.
properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H61N5O14.ClH/c1-18(2)13-27(49-41(57)20(5)46)43(59)47-21(6)42(58)50-28(14-19(3)4)44(60)48-26-15-31(63-22(7)36(26)52)64-30-17-45(61,23(8)51)16-25-33(30)40(56)35-34(38(25)54)37(53)24-11-10-12-29(62-9)32(24)39(35)55;/h10-12,18-22,26-28,30-31,36,52,54,56,61H,13-17,46H2,1-9H3,(H,47,59)(H,48,60)(H,49,57)(H,50,58);1H/t20-,21-,22-,26-,27-,28-,30-,31-,36+,45-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWJYPAQXONXEF-SKQXRMJDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H62ClN5O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746967 |
Source
|
Record name | (1S,3S)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-[(L-alanyl-L-leucyl-L-alanyl-L-leucyl)amino]-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
932.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76582-70-2 |
Source
|
Record name | (1S,3S)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-[(L-alanyl-L-leucyl-L-alanyl-L-leucyl)amino]-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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